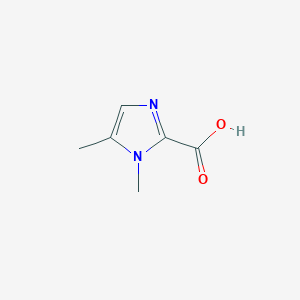

1,5-Dimethyl-1H-imidazole-2-carboxylic acid

Overview

Description

1,5-Dimethyl-1H-imidazole-2-carboxylic acid is a chemical compound with the CAS Number: 1196155-94-8 . It has a molecular weight of 140.14 .

Synthesis Analysis

Imidazole compounds have been synthesized using a variety of methods . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3, (H,9,10) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 140.14 .Scientific Research Applications

Luminescence Sensing

1,5-Dimethyl-1H-imidazole-2-carboxylic acid derivatives have been utilized in the development of novel lanthanide(III)-organic frameworks. These frameworks demonstrate potential as luminescence sensors for specific chemicals like benzaldehyde derivatives due to their selective sensitivity. The inherent properties of these frameworks, characterized by sharp emission bands of Eu(3+) or Tb(3+), make them suitable for applications in chemical sensing and detection (Shi et al., 2015).

Nonenzymatic Browning Reactions

Imidazole derivatives, such as this compound, have been found to form in nonenzymatic browning reactions. These derivatives are observed in model systems containing amino acids and α-dicarbonyl compounds, suggesting their potential relevance in food science and natural systems. The identification of these compounds in such reactions indicates a broader implication in various chemical and natural processes (Veĺišek et al., 1989).

Spectroscopic Characterization and Reactivity Studies

The reactivity and specific spectroscopic properties of newly synthesized imidazole derivatives have been studied extensively. These studies encompass experimental measurements such as IR, FT-Raman, and NMR spectra, alongside computational approaches like density functional theory (DFT) and molecular dynamics simulations. The results showcase the reactive sites for electrophilic attack and indicate the potential of these compounds in various scientific applications, including interaction with specific proteins (Hossain et al., 2018).

Ionic Liquid Precursor Synthesis

Research has also delved into the synthesis of this compound as an unexpected product in the reaction involving 1-methylimidazole and dimethyl carbonate. The formation of this compound, instead of the anticipated organic salt, opens avenues in the synthesis of ionic liquids and understanding the reaction pathways involved in such processes (Holbrey et al., 2003).

Gas Adsorption and Metal-Organic Frameworks

This compound derivatives have been employed in constructing charged metal-organic frameworks (MOFs) with unique gas adsorption properties. The specific structure and electronic environment of these frameworks enable selective adsorption of gases like CO2 over others such as N2 or CH4. This distinctive feature underscores the potential of these frameworks in gas separation and storage applications (Sen et al., 2014).

Mechanism of Action

Target of Action

Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

For instance, some imidazoles displace His-tagged proteins from nickel coordination, which is used in protein purification processes .

Biochemical Pathways

For example, some imidazoles are involved in the proton conduction process, where adsorbed water molecules and carboxylate groups in the imidazoles play an important role .

Result of Action

Imidazoles, in general, are known to have a wide range of effects depending on their specific structures and targets .

Action Environment

The action of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the proton conduction process involving some imidazoles is known to be temperature- and humidity-dependent .

Safety and Hazards

While specific safety and hazard information for 1,5-Dimethyl-1H-imidazole-2-carboxylic acid was not found, similar compounds such as 1-Methyl-1H-imidazole-2-carboxylic acid have been associated with certain hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Imidazoles are being deployed in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Expedient methods for the synthesis of imidazoles are both highly topical and necessary . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name |

1,5-dimethylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQAAVGLGQYLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)

![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)

amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)